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Introduction
Indinavir Sulfate Ethanolate is a potent protease inhibitor widely used in the treatment of HIV

infection.[1] Accurate and reliable quantification of Indinavir in bulk drug substances and

pharmaceutical dosage forms is critical for ensuring its quality, safety, and efficacy. This

document provides detailed application notes and protocols for the validation of analytical

methods for the quantification of Indinavir Sulfate Ethanolate, adhering to the International

Council for Harmonisation (ICH) guidelines.[2][3][4][5] The methods discussed include High-

Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography

(HPTLC), and UV-Visible Spectrophotometry.

Comparative Analysis of Analytical Methods
A variety of analytical methods have been developed and validated for the quantification of

Indinavir Sulfate. The choice of method often depends on the specific requirements of the

analysis, such as the need for high sensitivity, selectivity, or throughput.[1]

Table 1: Comparison of HPLC Methods for Indinavir
Sulfate Quantification
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Parameter Method 1 Method 2

Column

Zodiac ODS hypersil C18

(250mm x 4.6mm, 5µm)[1][6]

[7]

BDS (250 x 4.6 mm, 5 µ)[8]

Mobile Phase

Phosphate buffer (pH 5.5):

Acetonitrile: Methanol

(50:30:20 v/v/v)[1][6][7]

0.1% Orthophosphoric acid:

Acetonitrile (45:55 v/v)[8]

Flow Rate 1.0 mL/min[1][6][7] 1.0 mL/min[8]

Detection Wavelength 260 nm[1][6][7] 258 nm[8]

Retention Time ~2.96 minutes[7][9] ~2.469 minutes[8]

Linearity Range 48 - 112 µg/mL[7] 20 - 100 µg/mL[8]

Correlation Coefficient (r²) 0.990[7] ~0.9999[8]

Accuracy (% Recovery) 98.36% - 101.74%[7] 98.0% - 102.0%[8]

Limit of Detection (LOD) Not explicitly stated 0.24 µg/mL[8]

Limit of Quantitation (LOQ) Not explicitly stated 0.73 µg/mL[8]

Table 2: HPTLC Method for Indinavir Sulfate
Quantification
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Parameter Value

Stationary Phase
TLC aluminum plates precoated with silica gel

60F-254[10]

Mobile Phase
Carbon tetrachloride: Chloroform: Methanol:

10% v/v Ammonia (4:4.5:1.5:0.05 v/v/v/v)[10]

Detection Densitometric analysis at 260 nm[10]

Rf Value 0.43 ± 0.02[10]

Linearity Range 100 - 6000 ng/spot[10]

Correlation Coefficient (r²) 0.997 ± 0.64[10]

LOD 40 ng/spot[10]

LOQ 120 ng/spot[10]

Table 3: UV-Visible Spectrophotometric Methods for
Indinavir Sulfate Quantification

Method Reagent λmax

Method A
Chloramine-T and

Gallocyanine
540 nm[11]

Method B Folin-Ciocalteu Reagent 760 nm[11]

Method C Chloranil Not specified

Experimental Workflows
The following diagrams illustrate the typical workflows for analytical method validation and

forced degradation studies, which are crucial for establishing the stability-indicating nature of

the method.
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Caption: General workflow for analytical method validation.
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Indinavir Sulfate Stock Solution
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Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols
The following protocols are synthesized from established methods and are in accordance with

ICH guidelines for analytical method validation.[2][3][4][5][6]

Protocol 1: RP-HPLC Method Validation
1. Instrumentation and Chromatographic Conditions:

HPLC System: A standard HPLC system with a UV detector.[6]

Column: Zodiac ODS hypersil C18 (250mm x 4.6mm, 5µm particle size).[6][7]

Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 5.5), acetonitrile, and

methanol (50:30:20 v/v/v).[6][7]

Flow Rate: 1.0 mL/min.[6][7]

Detection Wavelength: 260 nm.[6][7]

Injection Volume: 10 µL.[6][9]

Column Temperature: Ambient.[6]
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2. Preparation of Solutions:

Standard Stock Solution (400 µg/mL): Accurately weigh 40 mg of Indinavir Sulfate
Ethanolate reference standard and transfer to a 100 mL volumetric flask.[7][9] Dissolve in

and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the

linearity range (e.g., 48-112 µg/mL).[7]

Sample Solution: For capsule dosage forms, accurately weigh the contents of not fewer than

20 capsules to determine the average weight.[9] Take a quantity of powder equivalent to 60

mg of Indinavir and dissolve it in 100 mL of the mobile phase.[1][7] Filter and further dilute to

a concentration within the calibration range.

3. Validation Procedures:

System Suitability: Inject the standard solution five times and evaluate parameters such as

theoretical plates, tailing factor, and %RSD of peak areas.

Specificity: Analyze blank, placebo, standard, and sample solutions. Conduct forced

degradation studies by exposing the drug to acid, base, oxidative, thermal, and photolytic

stress.[9][10][12] The method should be able to resolve the Indinavir peak from any

degradation products.[13]

Linearity: Inject the working standard solutions in triplicate. Plot a calibration curve of peak

area versus concentration and determine the correlation coefficient, y-intercept, and slope of

the regression line.

Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard

drug into the placebo preparation at three different concentration levels (e.g., 80%, 100%,

and 120% of the test concentration). Calculate the percentage recovery.

Precision:

Repeatability (Intra-day Precision): Analyze six replicate samples of the same

concentration on the same day and calculate the %RSD.
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Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with

different analysts or on different equipment, and calculate the %RSD.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based

on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 *

σ/S; LOQ = 10 * σ/S).

Robustness: Intentionally vary chromatographic parameters such as mobile phase

composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and detection wavelength (±2

nm).[9] Evaluate the effect on the results.

Protocol 2: HPTLC Method Validation
1. Instrumentation and Chromatographic Conditions:

Stationary Phase: TLC aluminum plates precoated with silica gel 60F-254.[10]

Mobile Phase: Carbon tetrachloride: Chloroform: Methanol: 10% v/v Ammonia

(4:4.5:1.5:0.05 v/v/v/v).[10]

Application: Apply the standard and sample solutions as bands using a suitable applicator.

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

Detection: Densitometric scanning at 260 nm.[10]

2. Validation Procedures:

Follow similar validation procedures as outlined for the HPLC method, adapting them for the

HPTLC technique (e.g., applying different amounts for linearity, analyzing spiked samples for

accuracy). The linearity range for this method has been reported as 100-6000 ng/spot.[10]

Conclusion
The presented HPLC and HPTLC methods are demonstrated to be simple, accurate, precise,

and specific for the quantification of Indinavir Sulfate Ethanolate. The stability-indicating

nature of these methods, confirmed through forced degradation studies, makes them suitable

for routine quality control and stability testing of bulk drug and pharmaceutical formulations.
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The provided protocols and data serve as a comprehensive guide for researchers and

scientists in the field of pharmaceutical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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